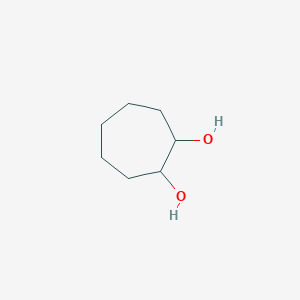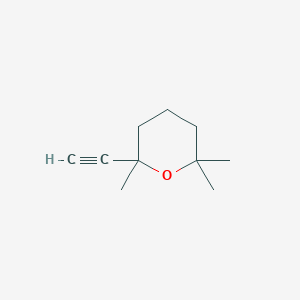
Sulfure de praséodyme
Vue d'ensemble
Description
Praseodymium sulfide, also known as Praseodymium sulfide, is a useful research compound. Its molecular formula is Pr2S3 and its molecular weight is 378 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amplificateurs de fibres optiques
Le sulfure de praséodyme est utilisé dans le développement d’amplificateurs de fibres dopés au praséodyme (PDFAs). Ces amplificateurs fonctionnent dans la bande de longueurs d’onde de 1,25 à 1,35 μm, qui est cruciale pour les systèmes de communication optique. Les performances des PDFAs sont évaluées en fonction de la longueur optimisée de la fibre dopée au Pr^(3+), de la concentration des ions Pr^(3+) et de la puissance de la pompe. Une application significative consiste à améliorer la capacité de transmission des réseaux de fibres optiques, pour répondre à la demande croissante d’applications à large bande passante comme le streaming vidéo haute définition et les jeux en ligne .
Applications industrielles de haute technologie
Dans l’industrie de haute technologie, les propriétés magnétiques, électriques et optiques uniques du this compound sont très appréciées. Il est utilisé dans la fabrication d’alliages à haute résistance pour les moteurs d’avion et dans la production de verres et de céramiques spéciaux. En tant que dopant, il améliore la qualité des fibres optiques et des matériaux laser, contribuant ainsi aux progrès technologiques et industriels .
Aimants permanents
Le composé est également essentiel dans la création d’aimants permanents. Ces aimants sont plus légers, plus puissants et plus résistants à la démagnétisation que ceux fabriqués à partir d’autres matériaux. Le rôle du this compound dans ce domaine est essentiel pour développer des matériaux magnétiques plus efficaces et plus durables .
Coloration du verre et de l’émail
Les composés de this compound sont utilisés pour conférer des couleurs jaunes et vertes vibrantes aux verres et aux émaux. Cette application exploite les propriétés optiques uniques des composés du praséodyme, permettant ainsi une large gamme d’applications esthétiques dans les domaines artistique et industriel .
Photodégradation des colorants
Le composé a été synthétisé sous forme de nanoparticules pour des applications dans la photodégradation des colorants. Ce processus est essentiel pour les efforts de nettoyage de l’environnement, car il permet de décomposer les colorants nocifs dans les eaux usées, atténuant ainsi l’impact des déchets industriels sur les écosystèmes .
Imagerie des tissus profonds dans le proche infrarouge
Les nanoparticules de this compound ont montré un potentiel dans l’imagerie des tissus profonds dans le proche infrarouge. Cette application est particulièrement prometteuse dans le domaine médical, car elle pourrait conduire à des techniques d’imagerie non invasives qui fournissent des images claires des tissus profonds sans avoir besoin de rayonnements nocifs .
Mécanisme D'action
Target of Action
Praseodymium sulfide (Pr2S3) is an inorganic compound . It is primarily targeted for its potential applications in the field of materials science and nanotechnology . .
Mode of Action
The mode of action of Pr2S3 is largely dependent on its physical and chemical properties. Pr2S3 can be obtained by reacting praseodymium(III) oxide and hydrogen sulfide at 1320 °C . It can also be obtained by directly reacting sulfur with metallic praseodymium . The interaction of Pr2S3 with its targets would depend on the specific application and the environmental conditions.
Biochemical Pathways
Sulfides of lanthanum, gadolinium, praseodymium, and dysprosium have been studied for their thermophysical properties . These studies suggest that the properties of these sulfides depend on the concentration of current carriers, cation vacancies, and mobility .
Pharmacokinetics
A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats suggests that dose and co-exposure with other rare earth elements can impact the toxicokinetics of praseodymium .
Result of Action
Pr2S3 nanoparticles have been synthesized and found to be useful in selective photodegradation of certain dyes and for near-infrared deep-tissue imaging . They emit near-infrared fluorescence when excited by the 785 nm light .
Action Environment
The action, efficacy, and stability of Pr2S3 can be influenced by various environmental factors. For instance, the synthesis of Pr2S3 involves high-temperature reactions . Furthermore, the properties and applications of Pr2S3 nanoparticles can be influenced by the specific environmental conditions of their use .
Propriétés
IUPAC Name |
praseodymium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Pr.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGXCBXGJZHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2S3 | |
| Record name | Praseodymium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923362 | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple-brown powder; [MSDSonline] | |
| Record name | Praseodymium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12038-13-0 | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential applications of Praseodymium sulfide nanoparticles in biomedicine?
A1: Praseodymium sulfide (Pr2S3) nanoparticles demonstrate promising potential for dual applications in biomedicine:
- Dye-photodegradation: Pr2S3 nanoparticles exhibit selective photodegradation of specific dyes like fluorescein sodium salt. This property could be utilized in applications requiring controlled dye degradation, potentially including photodynamic therapy or environmental remediation. []
- Near-infrared deep-tissue imaging: Pr2S3 nanoparticles emit near-infrared fluorescence (800–1100 nm) when excited by 785 nm light, enabling deep tissue imaging with high contrast. This characteristic makes them suitable for in vivo imaging applications. []
Q2: How are Praseodymium sulfide nanoparticles synthesized?
A2: One method for synthesizing Pr2S3 nanoparticles is through the thermal decomposition of a precursor complex, Pr[(C5H8NS2)3(C12H8N2)], under a nitrogen atmosphere. This process yields Pr2S3 nanoparticles with a cubic crystal structure and a diameter within 40 nm. []
Q3: What is known about the thermodynamic properties of Praseodymium sulfide?
A3: Research using the mixing method has provided insights into the enthalpy of Praseodymium sulfides (PrSx) across a wide temperature range (400-2200 K). The studies revealed a decrease in enthalpy and heat capacity from PrS to PrS2, attributed to the increasing covalence of the sulfide bonds with a higher sulfur-to-praseodymium ratio. This information is crucial for understanding the thermal stability and behavior of these compounds in various applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


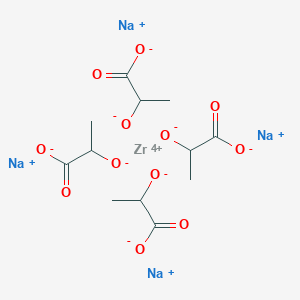
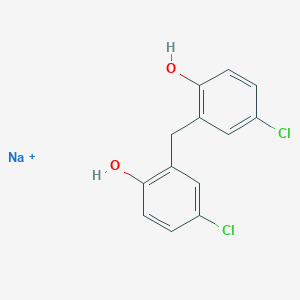
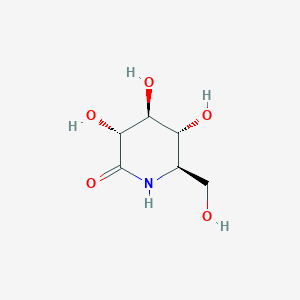
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

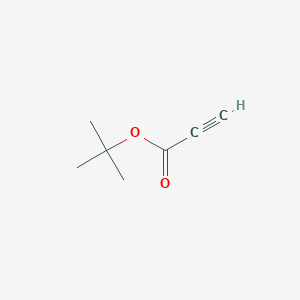

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)



